molecular formula C25H26N4OS B12154521 N-[3-(morpholin-4-yl)propyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine

N-[3-(morpholin-4-yl)propyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12154521
M. Wt: 430.6 g/mol
InChI Key: ZJVSOPYQQRGSQQ-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound with a complex structure that includes a morpholine ring, a thienopyrimidine core, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)propyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyrimidine core, followed by the introduction of the morpholine ring and phenyl groups. Specific reaction conditions, such as the use of solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include continuous flow processes, automated synthesis, and the use of advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

N-[3-(morpholin-4-yl)propyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives and morpholine-containing molecules. Examples are:

  • 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile
  • N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide

Uniqueness

N-[3-(morpholin-4-yl)propyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H26N4OS

Molecular Weight

430.6 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H26N4OS/c1-3-8-19(9-4-1)22-18-21-24(26-12-7-13-29-14-16-30-17-15-29)27-23(28-25(21)31-22)20-10-5-2-6-11-20/h1-6,8-11,18H,7,12-17H2,(H,26,27,28)

InChI Key

ZJVSOPYQQRGSQQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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